Aniline phosphinate

CAS No.: 82395-88-8

Cat. No.: VC2220806

Molecular Formula: C6H8NO2P

Molecular Weight: 157.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82395-88-8 |

|---|---|

| Molecular Formula | C6H8NO2P |

| Molecular Weight | 157.11 g/mol |

| IUPAC Name | aniline;phosphenous acid |

| Standard InChI | InChI=1S/C6H7N.HO2P/c7-6-4-2-1-3-5-6;1-3-2/h1-5H,7H2;(H,1,2) |

| Standard InChI Key | LEOOSTWEONVEMC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N.OP=O |

| Canonical SMILES | C1=CC=C(C=C1)N.OP=O |

Introduction

Chemical Structure and Properties

Molecular Structure

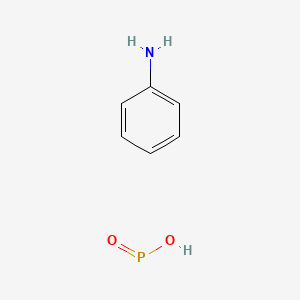

Aniline phosphinate consists of an aniline component (C6H5NH2) combined with a phosphinate group (HPO2). The molecular structure can be represented by several chemical identifiers that precisely define its composition and arrangement of atoms:

The structure consists of a benzene ring with an amino (NH2) group attached, forming the aniline component, and a phosphinate group with a hydrogen and two oxygen atoms bonded to phosphorus. According to PubChem data, the compound is classified as a mixture or salt, which affects certain computational assessments such as 3D conformer generation .

Physical and Chemical Properties

The physical and chemical properties of aniline phosphinate are summarized in Table 1, which provides essential information for identification and characterization of the compound.

| Property | Value |

|---|---|

| CAS Number | 82395-88-8 |

| Molecular Formula | C6H8NO2P |

| Molecular Weight | 157.11 g/mol |

| PubChem CID | 11446491 |

| Physical State | Not specifically documented in sources |

| Solubility | Not specifically documented in sources |

| Creation Date (PubChem) | 2006-10-26 |

| Modification Date (PubChem) | 2025-04-05 |

The aniline component of the compound contributes to its chemical reactivity profile. Aniline structures are known to participate in various reaction types, including nucleophilic substitution, electrophilic substitution, salt formation, and acylation reactions . These reaction capabilities are significant for understanding the potential applications and chemistry of aniline phosphinate.

Synthesis and Related Compounds

Synthesis Approaches

Given the chemical structure and nature of the compound, potential synthesis routes might include:

-

Direct reaction of aniline with hypophosphorous acid (H3PO2)

-

Acid-base reactions between aniline and phosphinic acid derivatives

-

Phosphorylation of aniline using appropriate phosphorus reagents

The limited documentation on specific synthesis methods suggests this could be an area for further research and development in the chemistry of aniline phosphinate.

Related Compounds and Classifications

Aniline phosphinate belongs to a broader family of aniline derivatives and phosphorus-containing compounds. The compound is listed in chemical databases with synonyms that include "aniline;phosphenous acid" and "Anilinium hypophosphite97," with the latter noted as the preferred name in some contexts .

The compound can be categorized under several chemical classifications:

-

Aniline derivatives

-

Phosphinate salts

-

Organophosphorus compounds

-

Aromatic amine salts

Understanding its position within these chemical families helps contextualize its properties and potential applications relative to similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume